molecular formula C2Br2Cl4 B050365 1,2-Dibromotetrachloroethane CAS No. 630-25-1

1,2-Dibromotetrachloroethane

Cat. No. B050365
CAS RN: 630-25-1
M. Wt: 325.6 g/mol
InChI Key: WJUKOGPNGRUXMG-UHFFFAOYSA-N
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Description

1,2-Dibromotetrachloroethane is used as a fire-proofing agent. It is actively involved in the conversion of sulfones to alkenes by Ramberg-Backlund rearrangement. It is an effective replacement for ozone-depleting solvents like dibromodifluoromethane and tetrabromodifluoroethane. It is also utilized as a brominating reagent .


Synthesis Analysis

1,2-Dibromotetrachloroethane acts as a halogenating reagent for the one-pot conversion of sulfones to alkenes by Ramberg-Bäcklund rearrangement. It is a useful brominating reagent for diaryl Te II species .


Molecular Structure Analysis

The molecular formula of 1,2-Dibromotetrachloroethane is C2Br2Cl4. The molecular weight is 325.641 . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

1,2-Dibromotetrachloroethane acts as a halogenating reagent for the one-pot conversion of sulfones to alkenes by way of the Ramberg-Bäcklund rearrangement. Dibromotetrachloroethane successfully replaces known ozone-depleting agents CCl4, CBr2F2, and C2Br2F4 .


Physical And Chemical Properties Analysis

1,2-Dibromotetrachloroethane is a solid with a melting point of 215-220 °C (dec.) (lit.). It has a density of 2.713 g/mL at 25 °C (lit.) .

Scientific Research Applications

Fungicide

1,2-Dibromotetrachloroethane has been used as a fungicide . It can be applied to crops to control fungal diseases, enhancing the yield and quality of agricultural products .

Flame Retardant

This compound is also used as a flame retardant . It can be added to materials to reduce their flammability, increasing safety in various applications such as in the manufacturing of textiles, plastics, and electronics .

Source of Bromine in Laboratory

In laboratory settings, 1,2-Dibromotetrachloroethane can be used as a source of bromine . This can be useful in various chemical reactions where bromine is required .

Halogenating Reagent

1,2-Dibromotetrachloroethane acts as a halogenating reagent for the one-pot conversion of sulfones to alkenes by Ramberg-Bäcklund rearrangement . This reaction is significant in organic synthesis .

Brominating Reagent for Diaryl Te II Species

It is a useful brominating reagent for diaryl Te II species . This application is particularly relevant in the field of organometallic chemistry .

Quantitative Determination of Perhalogenated Compounds

1,2-Dibromotetrachloroethane has been used in the quantitative determination of perhalogenated compounds by High-Performance Liquid Chromatography (HPLC) . This is a crucial technique in analytical chemistry for the separation, identification, and quantification of each component in a mixture .

Replacement for Ozone Depleting Solvents

It is an effective replacement for ozone-depleting solvents like dibromodifluoromethane and tetrabromodifluoroethane . This application is particularly important in the context of environmental sustainability .

Mechanism of Action

1,2-Dibromotetrachloroethane acts as a halogenating reagent for the one-pot conversion of sulfones to alkenes by Ramberg-Bäcklund rearrangement. It is a useful brominating reagent for diaryl Te II species .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1,2-dibromo-1,1,2,2-tetrachloroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Br2Cl4/c3-1(5,6)2(4,7)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUKOGPNGRUXMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Br)(Cl)(Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Br2Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20212209
Record name 1,2-Dibromotetrachloroethane
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Molecular Weight

325.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dibromotetrachloroethane

CAS RN

630-25-1
Record name 1,2-Dibromo-1,1,2,2-tetrachloroethane
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Record name 1,2-Dibromotetrachloroethane
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Record name 1,2-Dibromotetrachloroethane
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Record name 1,2-dibromotetrachloroethane
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Record name 1,2-DIBROMOTETRACHLOROETHANE
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Q & A

Q1: What are the primary applications of 1,2-dibromotetrachloroethane in organic synthesis?

A1: 1,2-Dibromotetrachloroethane (DBTCE) proves to be a versatile reagent in organic synthesis. Research highlights its efficacy in several transformations, including:

  • Conversion of alcohols to alkyl bromides: DBTCE, in conjunction with triphenylphosphine (PPh3), facilitates the efficient conversion of alcohols to their corresponding bromides under mild conditions. This method is noteworthy for its high yields, rapid reaction times (as short as 5 minutes), and applicability to chiral alcohols with excellent enantiomeric excess retention [].
  • Ring-opening reactions of cyclic ethers: DBTCE, again with PPh3, enables the ring-opening of cyclic ethers under mild conditions [].
  • Bromination reactions: DBTCE acts as an effective brominating agent for various substrates. For instance, it enables the synthesis of brominated norbornene, norbornadiene, and benzonorbornadiene derivatives in good yields []. It has also been successfully employed in the bromination of 2,3-dihydrobenzobarrelene, leading to the selective formation of a non-rearrangement product [].
  • Synthesis of halogenated tetrathiafulvalenes (TTFs): DBTCE serves as a brominating agent in the synthesis of halogenated TTFs, specifically in the preparation of tetrabromo-TTF and 2,3-dibromo-6,7-dimethyl-TTF [].

Q2: Can you explain the role of 1,2-dibromotetrachloroethane in the Ramberg-Bäcklund rearrangement?

A2: Traditionally, the Ramberg-Bäcklund rearrangement, a reaction that transforms sulfones into alkenes, employs ozone-depleting agents like carbon tetrachloride (CCl4), dibromodifluoromethane (CBr2F2), and dibromotetrafluoroethane (CBr2F4). Research demonstrates that DBTCE can successfully replace these environmentally harmful reagents in this reaction [].

Q3: What are the environmental concerns associated with 1,2-dibromotetrachloroethane, and are there any alternatives?

A3: While DBTCE offers valuable synthetic utility, it is crucial to acknowledge its potential environmental impact. As a halogenated hydrocarbon, DBTCE raises concerns regarding its persistence and potential for bioaccumulation. Notably, its use in polystyrene foaming-in-place compositions, aiming to impart self-extinguishing properties, highlights this concern []. Research is ongoing to explore alternative, more environmentally friendly reagents and strategies to mitigate the ecological impact of DBTCE.

Q4: Are there any studies on the stability and compatibility of 1,2-dibromotetrachloroethane with different materials?

A5: Research indicates that the presence of silicone mold release agents negatively affects the self-extinguishing properties of polystyrene compositions containing DBTCE []. This finding underscores the importance of considering material compatibility when using DBTCE in various applications. Further research is needed to comprehensively understand its stability and compatibility with a wider range of materials.

Q5: What analytical techniques are commonly used to characterize and quantify 1,2-dibromotetrachloroethane?

A5: Various spectroscopic techniques are employed for the characterization of DBTCE and its derivatives. These include:

  • NMR Spectroscopy: 29Si and 31P NMR spectroscopy are particularly useful in characterizing phosphanes and diphosphanes synthesized using DBTCE, providing information about their structure and purity [].
  • X-ray Crystallography: This technique has been instrumental in determining the single-crystal structures of compounds like tetrachloro-TTF (Cl4TTF), 2,3-dichloro-6,7-dimethyl-TTF (Cl2Me2TTF), and 2,3-diiodo-6,7-dimethyl-TTF (I2Me2TTF), providing valuable insights into their molecular geometries and packing arrangements [, ].

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